1,1'-Oxybis(2-fluorocyclohexane) is a chemical compound that belongs to the class of fluorinated organic compounds. It is characterized by the presence of two fluorinated cyclohexane rings connected by an ether linkage. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.
Source: The compound can be synthesized through several chemical processes, which will be detailed in the synthesis analysis section.
Classification: 1,1'-Oxybis(2-fluorocyclohexane) is classified as a fluorinated ether. Its unique structure imparts distinct physical and chemical properties that are relevant for its applications.
The synthesis of 1,1'-Oxybis(2-fluorocyclohexane) typically involves several strategies:
The molecular formula for 1,1'-Oxybis(2-fluorocyclohexane) is . The structure features two cyclohexane rings, each substituted with a fluorine atom at the 2-position, linked by an ether oxygen atom.
C(C(C(C(F)C)C)C)OC(C(F)C)C
.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: